2,6-Dimethoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2,6-Dimethoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with methoxy groups, a methyl group, and a dioxaborolane moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been used in organic synthesis and catalytic reactions .
Mode of Action
Boronic acid derivatives like this compound are known to interact with various biological targets through covalent bonding . They can also participate in condensation reactions .
Biochemical Pathways
Boronic acid derivatives are known to participate in various biochemical reactions, including borylation and hydroboration .
Result of Action
The compound’s interaction with its targets can lead to changes in the biochemical pathways and cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . These factors can affect the compound’s solubility, reactivity, and interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxypyridine, which is commercially available or can be synthesized from pyridine via methoxylation.
Borylation Reaction: The key step involves the borylation of the pyridine ring. This is achieved using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate (KOAc).
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions:
Cross-Coupling Reactions: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation and Reduction: The boron moiety can be oxidized to form boronic acids or reduced under specific conditions to yield different functional groups.
Substitution Reactions: The methoxy groups on the pyridine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2).
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), toluene.
Conditions: Reactions are typically carried out under inert atmospheres (argon or nitrogen) at temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions include biaryl compounds, styrenes, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dimethoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound is used in the development of new drugs, especially those targeting specific enzymes or receptors in the body.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the methyl group at the 5-position, which can affect its reactivity and selectivity in certain reactions.
2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks one methoxy group, which can influence its solubility and reactivity.
2,6-Dimethoxy-5-methylpyridine: Lacks the boron moiety, making it less versatile in cross-coupling reactions.
Uniqueness
The presence of both methoxy groups and the dioxaborolane moiety in 2,6-Dimethoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it particularly useful in a wide range of synthetic applications. The methoxy groups enhance its solubility and reactivity, while the boron moiety allows for efficient cross-coupling reactions, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
2,6-dimethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-9-8-10(12(18-7)16-11(9)17-6)15-19-13(2,3)14(4,5)20-15/h8H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJXSDPFHHNZEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132543 | |
Record name | Pyridine, 2,6-dimethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-65-1 | |
Record name | Pyridine, 2,6-dimethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,6-dimethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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